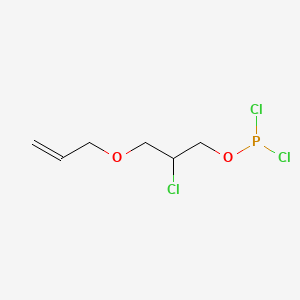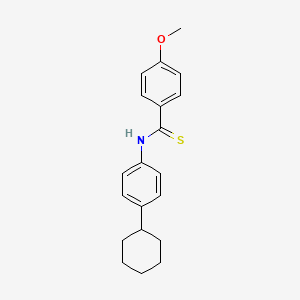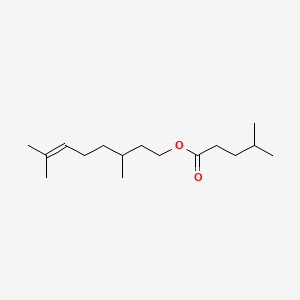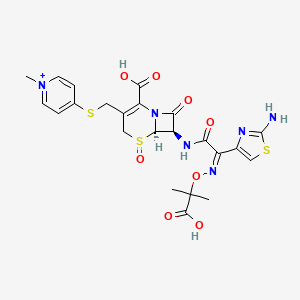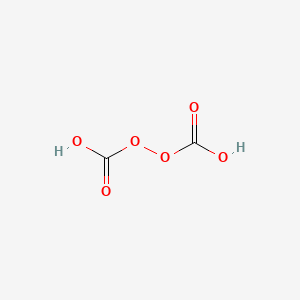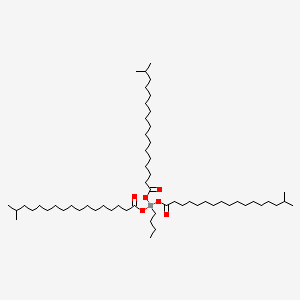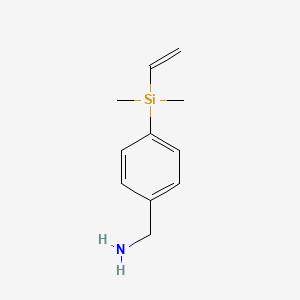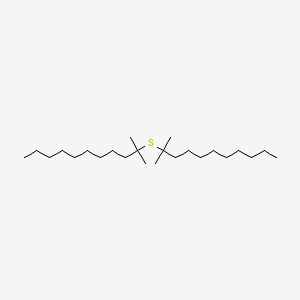
Thiobis-tert-dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiobis-tert-dodecane can be synthesized through the reaction of tert-dodecyl mercaptan with tert-dodecyl chloride under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like toluene at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. The final product is purified through distillation and recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Thiobis-tert-dodecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with halides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like tert-dodecyl chloride are used in the presence of a base
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Thiobis-tert-dodecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as an additive in lubricants and as a stabilizer in polymers
Mechanism of Action
The mechanism of action of thiobis-tert-dodecane involves its interaction with various molecular targets. In oxidation reactions, it acts as a nucleophile, attacking electrophilic centers. In reduction reactions, it donates electrons to reduce other compounds. Its sulfur atom plays a crucial role in these reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
- Dodecyl sulfide
- Didodecyl sulfide
- Dilauryl sulfide
- Bis(dodecyl)sulfide
Comparison: Thiobis-tert-dodecane is unique due to its tert-dodecyl groups, which provide steric hindrance and enhance its stability compared to other similar compounds. This makes it particularly useful in applications where stability under harsh conditions is required .
Properties
CAS No. |
94248-75-6 |
|---|---|
Molecular Formula |
C24H50S |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
2-methyl-2-(2-methylundecan-2-ylsulfanyl)undecane |
InChI |
InChI=1S/C24H50S/c1-7-9-11-13-15-17-19-21-23(3,4)25-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 |
InChI Key |
NQOBRFWZKOMKOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C)SC(C)(C)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


